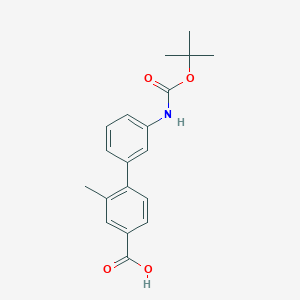
4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95% (4-BAM-95), is a synthetic organic compound derived from the natural amino acid tyrosine. It is a white crystalline powder with a molecular weight of 259.29 g/mol and a melting point of 202-205°C. 4-BAM-95 is used in a variety of scientific research applications, including drug development, biochemistry, and molecular biology.
科学的研究の応用
4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95% is used in a variety of scientific research applications. It is used in drug development as an intermediate in the synthesis of pharmaceuticals, such as analgesics and anti-inflammatory drugs. It is also used in biochemistry and molecular biology as a substrate for enzyme assays, such as the determination of kinase activity. In addition, 4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95% is used in the synthesis of peptides, proteins, and other biopolymers molecules.
作用機序
4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95% is a substrate for a variety of enzymes, such as kinases, proteases, and glycosyltransferases. It is also a substrate for the enzyme tyrosinase, which is responsible for the production of melanin in the skin. When 4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95% is used as a substrate, the enzyme catalyzes the conversion of tyrosine to 4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95%, which is then further metabolized by other enzymes.
Biochemical and Physiological Effects
4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95% has a variety of biochemical and physiological effects. It is a substrate for the enzyme tyrosinase, which is responsible for the production of melanin in the skin. It is also a substrate for a variety of kinases, proteases, and glycosyltransferases, which are involved in the regulation of various cellular processes. In addition, 4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95% has been shown to inhibit the activity of the enzyme ornithine decarboxylase, which is involved in the production of polyamines.
実験室実験の利点と制限
4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is a stable compound, with a high purity of 95%. It is also a versatile substrate for a variety of enzymes and can be used in a variety of biochemical and molecular biology experiments. However, 4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95% also has some limitations. It is not a natural substrate for many enzymes, so it may not be suitable for all experiments. In addition, it is not water soluble, so it must be used in an organic solvent.
将来の方向性
There are a number of future directions for the use of 4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95%. It can be used as a substrate for the synthesis of peptides, proteins, and other biopolymer molecules. It can also be used in the development of new drugs and therapeutic agents. In addition, it can be used in the study of the biochemical and physiological effects of tyrosinase and other enzymes. Finally, it can be used in the development of new assays and analytical methods for the study of enzyme activity.
合成法
4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95% is synthesized from tyrosine by a two-step process. The first step involves the formation of 3-BOC-Aminophenyl-3-methylbenzoic acid (3-BAM-95) by reaction with trifluoroacetic anhydride and pyridine in dichloromethane. The second step involves the conversion of 3-BAM-95 to 4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95% by reaction with 4-chloromethylbenzoic acid in dichloromethane. The entire synthesis process is carried out at room temperature and has a yield of approximately 95%.
特性
IUPAC Name |
3-methyl-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-10-14(17(21)22)8-9-16(12)13-6-5-7-15(11-13)20-18(23)24-19(2,3)4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFCXHRBDWTOSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412352.png)
![2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412366.png)
![5-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412372.png)
![4-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412378.png)
![3-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412380.png)
![4-Chloro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412397.png)
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412410.png)


![5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412426.png)



